Chloro(diphenyl)[(propan-2-yl)oxy]silane
Description
Chloro(diphenyl)[(propan-2-yl)oxy]silane is an organosilicon compound characterized by a central silicon atom bonded to a chlorine atom, two phenyl groups, and an isopropoxy (propan-2-yloxy) group. This structure confers unique reactivity, making it valuable in organic synthesis, particularly as a protecting group for alcohols or in silylation reactions. Its combination of aryl (electron-withdrawing) and alkoxy (electron-donating) substituents balances steric bulk and electronic effects, enabling selective transformations .
Properties
IUPAC Name |
chloro-diphenyl-propan-2-yloxysilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClOSi/c1-13(2)17-18(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHLJJNKHGVLES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555250 | |
| Record name | Chloro(diphenyl)[(propan-2-yl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114058-14-9 | |
| Record name | Chloro(diphenyl)[(propan-2-yl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- In organic synthesis, it acts as a versatile building block for creating new molecules.
- In other contexts, its effects are indirect through its derivatives.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, focusing on substituents, molecular weight, and applications:
Electronic and Steric Effects
- This compound : The phenyl groups provide electron-withdrawing effects, enhancing the electrophilicity of the silicon center. The isopropoxy group introduces moderate steric hindrance, allowing selective reactions with primary alcohols over secondary alcohols .
- TBDPSCl : The tert-butyl group offers greater steric shielding than isopropoxy, making it ideal for long-term protection of alcohols in multi-step syntheses. However, its bulkiness can reduce reactivity in constrained environments .
- Chlorotriisopropylsilane : The three isopropyl groups create extreme steric hindrance, limiting its use to highly accessible hydroxyl groups but providing exceptional stability under acidic conditions .
Reactivity in Silylation Reactions
- This compound reacts efficiently with primary alcohols at room temperature, as demonstrated in the synthesis of complex indole diterpene alkaloids .
- In contrast, TBDPSCl requires elevated temperatures or Lewis acid catalysts (e.g., imidazole) for silylation, reflecting its lower electrophilicity due to tert-butyl substitution .
- Triisopropyl[(propan-2-yl)oxy]silane exhibits enhanced thermal stability, enabling its use in high-temperature cycloisomerization reactions (e.g., in the presence of [CpRu(MeCN)3]PF6 catalysts) .
Stability and Cleavage Conditions
- The isopropoxy group in this compound allows cleavage under mild acidic conditions (e.g., dilute HCl), whereas TBDPSCl requires stronger acids (e.g., HF or TBAF) due to its robust tert-butyl group .
- Chlorotriisopropylsilane-derived protecting groups are highly resistant to hydrolysis, necessitating fluoride-based reagents (e.g., TAS-F) for deprotection .
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